3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one
Overview
Description
3-[2-(Dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one, also known as DMEQ, is an organic compound with a unique structure and properties. It is an important intermediate in the synthesis of various drugs and has been studied extensively for its potential applications in the medical and pharmaceutical fields. DMEQ has been used in the synthesis of various drugs such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the process of protein synthesis. This inhibition of protein synthesis leads to the death of the cancer cells, as they are unable to produce the proteins necessary for their survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one are not yet fully understood. However, it has been shown to inhibit the growth of certain cancer cells, and it has also been shown to have anti-inflammatory, anti-fungal, and antiviral properties. In addition, it has been shown to have anti-mutagenic and anti-tumorigenic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize and can be used in a variety of different experiments. However, one of the main limitations of using 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one is that the mechanism of action is not fully understood, so the effects of using it in experiments may not be fully predictable.
Future Directions
There are a number of potential future directions for research on 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one. These include further research into its mechanism of action, its potential applications in the medical and pharmaceutical fields, and its potential as an anticancer agent. In addition, further research could be done to investigate the potential of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one as an anti-inflammatory, anti-fungal, and antiviral agent. Further research could also be done to investigate the potential of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one as a therapeutic agent for the treatment of various diseases. Finally, further research could be done to investigate the potential of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one as an industrial chemical, such as in the synthesis of polymers and dyes.
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been studied extensively for its potential applications in the medical and pharmaceutical fields. It has been used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of polymers and dyes. In addition, 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of certain cancer cells and has been investigated for its potential to be used as an anticancer agent.
properties
IUPAC Name |
4-amino-3-[2-(dimethylamino)ethyl]quinazolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-15(2)7-8-16-11(13)9-5-3-4-6-10(9)14-12(16)17/h3-6H,7-8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEWUHPXIOZWIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=C2C=CC=CC2=NC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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